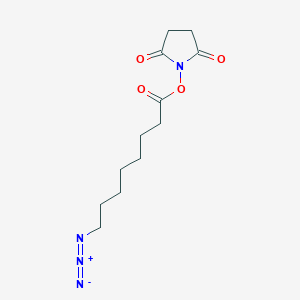

8-Azido-octanoyl-OSu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

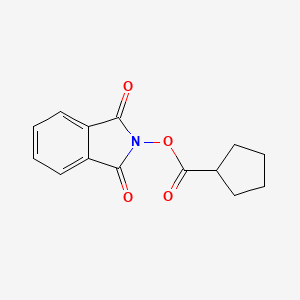

8-Azido-octanoyl-OSu is a click chemistry reagent containing an azide group. It is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup or is used in physico-chemical investigations .

Synthesis Analysis

The synthesis of this compound involves the introduction of an 8-azidooctanoic acid (CAS 217180-76-2) fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup or is used in physico-chemical investigations .Molecular Structure Analysis

The molecular structure of this compound consists of an azide group, which is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment . The molecular formula is C12H18N4O4 .Chemical Reactions Analysis

This compound is used in Click-chemistry (CuAAC) for further modifications . It is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment .Physical And Chemical Properties Analysis

The molecular weight of this compound is 282.30 g/mol . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Applications De Recherche Scientifique

8-Azido-octanoyl-OSunoyl-OSu is a valuable tool for studying the structure and function of proteins and other molecules. It has been used in a variety of studies to investigate the effects of drugs on biological systems. For example, it has been used to study the effects of drugs on the activity of enzymes, the structure of proteins, and the binding of drugs to proteins. Additionally, it has been used to study the effects of drugs on cell signaling pathways and the regulation of gene expression.

Mécanisme D'action

Target of Action

8-Azido-octanoyl-OSu is a click chemistry reagent . It is used as a building block to introduce the 8-azidooctanoic acid fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup . The primary targets of this compound are therefore the biomolecules that it is designed to label or modify.

Mode of Action

The compound interacts with its targets through a process known as click chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. This is achieved through the use of the azide group present in the compound, which reacts with a corresponding alkyne group on the target molecule in the presence of a copper catalyst .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific biomolecules it is used to modify. The primary pathway involved is theclick chemistry reaction (CuAAC), which allows for the introduction of the 8-azidooctanoic acid fragment onto the target molecule .

Result of Action

The result of the action of this compound is the modification of the target biomolecules . This can be used for a variety of purposes, such as labeling proteins, nucleic acids, or sugars for further study .

Action Environment

The action of this compound is influenced by the presence of a copper catalyst , which is necessary for the click chemistry reaction to occur . Other environmental factors that could influence its action include the concentration of the target biomolecules and the conditions under which the reaction is carried out.

Avantages Et Limitations Des Expériences En Laboratoire

8-Azido-octanoyl-OSunoyl-OSu is an ideal tool for studying the effects of drugs on biological systems. It has a number of advantages for lab experiments. It is a small molecule, which makes it easier to handle and manipulate in the lab. Additionally, it is a reversible inhibitor, which allows for the study of both the initial and the long-term effects of drugs on biological systems. However, 8-Azido-octanoyl-OSunoyl-OSu also has some limitations. It is not very stable in solution, which can make it difficult to use in long-term experiments. Additionally, it is sensitive to pH, which can limit its use in certain experiments.

Orientations Futures

There are a number of potential future directions for 8-Azido-octanoyl-OSunoyl-OSu. One potential direction is the use of 8-Azido-octanoyl-OSunoyl-OSu in drug design. It could be used to study the effects of drugs on protein structure and function, which could help to improve the effectiveness of drug therapies. Additionally, 8-Azido-octanoyl-OSunoyl-OSu could be used to study the effects of drugs on cell signaling pathways and the regulation of gene expression. Finally, 8-Azido-octanoyl-OSunoyl-OSu could be used to study the effects of drugs on the activity of enzymes, which could help to improve drug delivery and efficacy.

Méthodes De Synthèse

8-Azido-octanoyl-OSunoyl-OSu can be synthesized through a two-step reaction. The first step involves the reaction of 8-azido-octanoic acid with anhydrous sodium sulfamate in a 1:1 molar ratio. The reaction is carried out in aqueous medium at a temperature of 70-80°C. The second step involves the reaction of the 8-azido-octanoic acid-O-sulfamate with anhydrous sodium sulfamate in a 1:1 molar ratio. The reaction is carried out in anhydrous solvents at a temperature of 80-90°C.

Safety and Hazards

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 8-azidooctanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c13-15-14-9-5-3-1-2-4-6-12(19)20-16-10(17)7-8-11(16)18/h1-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZLUIWAPDNRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%](/img/structure/B6297435.png)